N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by three key structural elements:
- A 1,3,5-trimethylpyrazole core, which contributes to steric bulk and metabolic stability.
- A carboxamide group at the 4-position of the pyrazole ring, enabling hydrogen bonding interactions.
- A dioxopyrrolidin-1-yl ethoxy ethyl chain, which includes a reactive 2,5-dioxopyrrolidine (succinimide) moiety. This group is widely used in bioconjugation chemistry due to its ability to form stable amide bonds with primary amines under mild conditions .
The pyrazole core may also confer pharmacological activity, as pyrazole derivatives are frequently explored in medicinal chemistry for their kinase inhibition or anti-inflammatory properties.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10-14(11(2)18(3)17-10)15(22)16-6-8-23-9-7-19-12(20)4-5-13(19)21/h4-9H2,1-3H3,(H,16,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUTYUORLAFHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCOCCN2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the pyrazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride.
Attachment of the Ethoxyethyl Linkage: The ethoxyethyl group can be introduced through an etherification reaction, typically using an alkyl halide and a base.
Incorporation of the Dioxopyrrolidinyl Group: The final step involves the reaction of the intermediate compound with 2,5-dioxopyrrolidin-1-yl, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl linkage or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, possibly due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Functional Group Reactivity: Dioxopyrrolidinyl Derivatives
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate () shares the reactive 2,5-dioxopyrrolidinyl group with the target compound. Both compounds utilize this moiety for covalent conjugation, as demonstrated by the use of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in their synthesis . However, the fullerene-based derivative in is tailored for nanomaterials applications, whereas the target compound’s smaller size and pyrazole core suggest broader compatibility with drug-like molecules.
| Parameter | Target Compound | C60–Malonate Derivative |
|---|---|---|
| Core Structure | Pyrazole carboxamide | Fullerene (C60) conjugate |
| Conjugation Site | Ethoxyethyl linker | Polyethylene glycol (PEG) spacer |
| Application | Bioconjugation, drug delivery | Nanomaterial functionalization |
Heterocyclic Core: Pyrazole vs. Isoxazole and Pyridazine
The pyridazine derivative in incorporates a 3,5-dimethylisoxazole group, while the compound in features a pyrazolyl-pyridazinyl system. Key comparisons include:
Structural Analogues with Ethoxy Linkers
The ethoxyethyl chain in the target compound is structurally analogous to the ethoxybenzamide group in . Both ethoxy groups enhance lipophilicity, but the target compound’s chain terminates in a reactive succinimide, enabling covalent bonding. In contrast, the benzamide in is a terminal pharmacophore, suggesting divergent biological targets .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19N3O4
- Molecular Weight : 311.3568 g/mol
- CAS Number : 2034538-61-7
This compound features a pyrazole moiety and a dioxopyrrolidine unit, which contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazole compounds against cancer cell lines, demonstrating their potential as anticancer agents. For instance, compounds with similar structures have shown inhibitory effects on kinases associated with cancer progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A recent study reported that certain pyrazole carboxamides exhibited superior anti-inflammatory activity compared to conventional drugs like celecoxib .
The mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with disease processes. For example:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival.
- Protein Interaction : It can act as a crosslinker in protein-protein interaction studies due to its reactive functional groups .
Study 1: Antitumor Efficacy
A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
Study 2: Anti-inflammatory Activity
Another research focused on evaluating the anti-inflammatory effects of pyrazole-based compounds in vivo. The study demonstrated that these compounds could significantly reduce edema in animal models, suggesting their potential utility in treating inflammatory conditions .
Data Summary
Q & A
Basic Research Questions
Q. What are the critical factors in synthesizing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, with optimization dependent on temperature control (80–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst choice (e.g., palladium catalysts for coupling reactions). Steric hindrance from bulky groups (e.g., trimethylpyrazole) necessitates slow addition rates to minimize side products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity compounds .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and detect steric interactions from dimethyl/pyrrolidinone groups.
- X-ray Crystallography : Resolve 3D conformation to identify non-covalent interactions (e.g., hydrogen bonding) affecting stability .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities ≥0.1% .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer : Apply factorial designs (e.g., 2 or Box-Behnken) to evaluate interactions between variables (temperature, solvent ratio, catalyst loading). For example, a central composite design reduced the number of experiments by 40% while identifying optimal conditions for a similar pyrazole derivative’s synthesis (yield improvement from 58% to 82%) . Statistical tools like ANOVA validate significance of factors, and response surface modeling predicts optimal parameters .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent IC50 protocols) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
- Meta-Analysis : Use hierarchical clustering to group data by assay type (e.g., enzyme inhibition vs. cytotoxicity) and identify outliers. For example, steric hindrance in 3D structure may reduce binding affinity in certain conformations .
- Dose-Response Validation : Perform dose-escalation studies (0.1–100 µM) to confirm activity thresholds and rule off-target effects .
Q. How do structural modifications influence this compound’s pharmacological profile?
- Methodological Answer :
- Steric Effects : Replace the 2,5-dioxopyrrolidin-1-yl group with smaller moieties (e.g., acetyl) to assess impact on receptor binding. Molecular dynamics simulations (e.g., AMBER) predict conformational flexibility and binding pocket accessibility .
- Electron-Withdrawing Groups : Introduce fluorine at the pyrazole ring to enhance metabolic stability. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .
Q. What computational strategies predict reactivity pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and activation energies for nucleophilic substitutions.
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing experimental trial-and-error by 60% .
- Machine Learning : Train models on PubChem data to predict regioselectivity in alkylation reactions .
Methodological Framework for Data Analysis
Q. How to statistically validate process optimization in large-scale synthesis?
- Methodological Answer :
- Taguchi Methods : Apply signal-to-noise (S/N) ratios to prioritize factors (e.g., solvent purity > stirring rate) for robustness.
- Multivariate Analysis : Principal Component Analysis (PCA) correlates yield, purity, and cost metrics, identifying trade-offs (e.g., high yield vs. impurity peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
